Dihydroxy(oxo)azanium;1,5-dimethylimidazole
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Overview
Description
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is a compound that combines the properties of an imidazole derivative with the unique characteristics of a dihydroxy(oxo)azanium group Imidazole derivatives are known for their versatility in various chemical reactions and their presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)azanium;1,5-dimethylimidazole typically involves the functionalization of the imidazole ring. One common method is the oxidation of 1,5-dimethylimidazole using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the dihydroxy(oxo)azanium group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy(oxo)azanium;1,5-dimethylimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with lower oxidation states .
Scientific Research Applications
Dihydroxy(oxo)azanium;1,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism by which dihydroxy(oxo)azanium;1,5-dimethylimidazole exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The dihydroxy(oxo)azanium group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the dihydroxy(oxo)azanium group.
1-Hydroxyimidazole: Contains a hydroxyl group but not the dihydroxy(oxo)azanium group.
Imidazole N-oxides: Oxidized derivatives of imidazole with different functional groups.
Uniqueness
Dihydroxy(oxo)azanium;1,5-dimethylimidazole is unique due to the presence of both the imidazole ring and the dihydroxy(oxo)azanium group.
Properties
Molecular Formula |
C5H10N3O3+ |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
dihydroxy(oxo)azanium;1,5-dimethylimidazole |
InChI |
InChI=1S/C5H8N2.H2NO3/c1-5-3-6-4-7(5)2;2-1(3)4/h3-4H,1-2H3;(H2,2,3,4)/q;+1 |
InChI Key |
DIVUGRPTMWDIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C.[N+](=O)(O)O |
Origin of Product |
United States |
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